Product packaging for Spiromesifen-d9(Cat. No.:)

Spiromesifen-d9

Cat. No.: B12371180
M. Wt: 379.5 g/mol
InChI Key: GOLXNESZZPUPJE-ASMGOKTBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiromesifen-d9: A Deuterated Internal Standard for Comprehensive Research

This compound is specifically intended for use as an internal standard for the quantification of Spiromesifen (B166731). caymanchem.comcaymanchem.comanjiechem.com In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of a specific analyte. europa.eulcms.cz

Because this compound is chemically almost identical to Spiromesifen but has a different mass due to the nine deuterium (B1214612) atoms, it behaves similarly during sample extraction, cleanup, and analysis. europa.eu However, it can be distinguished by a mass spectrometer. europa.eu This allows it to be used to compensate for variations in the analytical process and for matrix effects—interferences from other components in the sample—which can otherwise lead to inaccurate quantitative results. lcms.czgcms.cz The use of deuterated analogs like this compound as internal standards is a proven technique to resolve these issues and enhance the accuracy of pesticide analysis in complex matrices. lcms.cz

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 2470126-90-8 caymanchem.combioscience.co.uk
Molecular Formula C₂₃H₂₁D₉O₄ bioscience.co.uk
Molecular Weight 379.536 bioscience.co.uk
Purity ≥99% deuterated forms (d₁-d₉) caymanchem.combioscience.co.uk
Formulation A solid bioscience.co.uk

| Primary Application | Internal standard for Spiromesifen quantification by GC- or LC-MS | caymanchem.comcaymanchem.comanjiechem.com |

Scope and Academic Relevance of this compound in Contemporary Chemical Biology

The application of this compound and similar isotopically labeled standards is fundamental to the integrity of research in chemical biology and environmental science. The ability to accurately quantify pesticide residues is crucial for food safety assessments, environmental monitoring, and regulatory compliance. ontosight.ai

In contemporary chemical biology, these standards support studies aimed at understanding the mechanisms of pesticide action and resistance. nih.govrsc.org For instance, precise measurement of a pesticide's concentration is vital when investigating its effect on target enzymes or metabolic pathways. caymanchem.comontosight.ai Compound-Specific Isotope Analysis (CSIA) is an advanced technique that utilizes isotopic ratios to trace the source of pollutants and understand their degradation pathways in the environment. nih.govrsc.org The availability of high-purity labeled standards like this compound is foundational to the success of such advanced diagnostic tools, enabling researchers to generate reliable and reproducible data. lcms.cznih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Spiromesifen
Deuterium
Carbon-13

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O4 B12371180 Spiromesifen-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30O4

Molecular Weight

379.5 g/mol

IUPAC Name

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoate

InChI

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3/i4D3,5D3,6D3

InChI Key

GOLXNESZZPUPJE-ASMGOKTBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)OC1=C(C(=O)OC12CCCC2)C3=C(C=C(C=C3C)C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Spiromesifen D9

Strategies for Deuterium (B1214612) Incorporation in Spiromesifen (B166731) Synthesis

The synthesis of Spiromesifen-d9 is not detailed as a unique procedure in publicly available literature but can be inferred from the synthesis of Spiromesifen and general methods for deuterium labeling. The structure of this compound is identified as 3,3-di(methyl-d3)-butanoic acid-4,4,4-d3, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester. caymanchem.combioscience.co.uk This name indicates that all nine deuterium atoms are located on the 3,3-dimethylbutyrate moiety of the molecule.

The general synthesis of Spiromesifen involves the esterification of 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol with 3,3-dimethylbutyryl chloride. chemicalbook.com Therefore, the synthesis of the deuterated analogue logically requires a deuterated acylating agent. The key intermediate is 3,3-Dimethylbutanoic acid-d9, which is then converted to its more reactive acid chloride. impurity.com

The core strategy revolves around the synthesis of this deuterated precursor. Modern synthetic methods for incorporating deuterium into organic molecules often involve reductive deuteration. mdpi.comdntb.gov.ua For instance, techniques using single-electron transfer reagents like samarium(II) iodide (SmI2) with heavy water (D₂O) as the deuterium source have been developed for the synthesis of α,α-dideuterio alcohols and other deuterated building blocks for agrochemicals. mdpi.comresearchgate.net Such methods offer high levels of deuterium incorporation and functional group tolerance. dntb.gov.ua The synthesis of the required d9-labeled 3,3-dimethylbutyryl chloride likely employs a multi-step process starting from smaller, commercially available deuterated building blocks.

Table 1: Inferred Synthetic Strategy for this compound
StepReactantsKey TransformationPurpose
1Deuterated precursors (e.g., acetone-d6, methyl-d3 iodide)Assembly of the carbon skeleton of 3,3-dimethylbutanoic acid with deuterium atoms at specific positions.Creation of the key deuterated intermediate, 3,3-Dimethylbutanoic acid-d9.
23,3-Dimethylbutanoic acid-d9, Chlorinating agent (e.g., thionyl chloride)Conversion of the carboxylic acid to the more reactive acyl chloride.Activation of the deuterated acid for the subsequent esterification reaction.
33-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol, 3,3-dimethylbutyryl-d9 chloride, a non-nucleophilic base (e.g., triethylamine)Esterification reaction. chemicalbook.comCoupling of the deuterated side-chain with the core spirocyclic structure to form the final this compound product. chemicalbook.com

Analytical Verification of Deuteration Purity and Positional Isomerism in this compound

Ensuring the isotopic fidelity of this compound is critical for its function as an internal standard. This involves confirming the degree of deuteration (isotopic purity) and the specific location of the deuterium atoms (positional isomerism). Commercial sources typically state a purity of ≥99% for the deuterated forms (d1-d9). caymanchem.combioscience.co.uk A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated sample like this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For this compound, the signals for the two methyl groups attached to the quaternary carbon of the butanoate chain would be missing.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where signals appear at chemical shifts characteristic of the deuterated positions. This confirms that the deuterium is located on the intended carbon atoms and not elsewhere in the molecule.

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium (C-D) differ from carbon-proton (C-H) couplings, providing further structural confirmation.

Table 2: Analytical Techniques for Isotopic Fidelity Verification
TechniqueInformation ProvidedRelevance to this compound
LC-MS/MSMolecular weight, isotopic distribution, and quantification of d-enrichment. fao.orgcaa.go.jpConfirms the successful incorporation of nine deuterium atoms by observing the expected mass increase compared to the unlabeled standard.
¹H NMRLocation of remaining protons. mdpi.comVerifies the position of deuteration through the disappearance of proton signals from the 3,3-dimethylbutyrate moiety.
²H NMRDirect observation and location of deuterium atoms.Provides unambiguous confirmation of the positions of the nine deuterium atoms.

Advances in Deuterated Agrochemical Synthesis for Research Applications

The synthesis of deuterated agrochemicals like this compound is part of a broader trend in analytical and metabolic research. nyxxb.cn The primary application of these labeled compounds is as internal standards for residue analysis. nyxxb.cn Regulatory bodies and food safety testing require robust and accurate methods to quantify pesticide residues in crops and environmental samples. fao.org Isotope dilution mass spectrometry, which uses deuterated internal standards, is considered a gold-standard quantification technique because it corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer. fao.orgfao.org

Recent advances in synthetic chemistry are making the production of deuterated compounds more efficient. dntb.gov.uaacs.org The development of novel reductive deuteration methods and other labeling strategies allows for the site-selective introduction of deuterium into complex molecules. mdpi.comnyxxb.cn

Beyond their use as internal standards, deuterated agrochemicals are valuable tools for studying the metabolism and environmental fate of pesticides. nyxxb.cnresearchgate.net By tracking the labeled compound, researchers can identify metabolic pathways and degradation products. The kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond, can also be exploited to probe reaction mechanisms or to create "metabolically blocked" analogues for toxicological studies. nyxxb.cn These research applications are essential for conducting comprehensive environmental risk assessments. researchgate.net

Table 3: Applications of Deuterated Agrochemicals in Research
Application AreaPrincipleExample
Residue AnalysisUse as an internal standard in isotope dilution mass spectrometry for accurate quantification. fao.orgQuantifying Spiromesifen in fruits, vegetables, and soil using this compound. chesci.com
Metabolism StudiesTracing the metabolic fate of a pesticide by following the isotopic label. researchgate.netIdentifying the breakdown products of a deuterated pesticide in plant or animal models.
Environmental Fate StudiesMonitoring the degradation and movement of a pesticide in soil and water.Using a labeled compound to study leaching and runoff characteristics.
Kinetic Isotope Effect StudiesInvestigating reaction mechanisms by observing changes in reaction rates upon deuteration. nyxxb.cnDetermining the rate-limiting step in the enzymatic degradation of an agrochemical.

Advanced Analytical Methodologies Employing Spiromesifen D9 As an Internal Standard

Development and Validation of Mass Spectrometry-Based Assays for Spiromesifen (B166731) and its Metabolites

Mass spectrometry, coupled with chromatographic separation, provides a powerful platform for the detection and quantification of chemical residues. The development of assays utilizing Spiromesifen-d9 has significantly enhanced the analytical capabilities for monitoring Spiromesifen.

Quantification in Complex Biological and Environmental Matrices using GC-MS and LC-MS Systems

This compound is designed for use as an internal standard for the quantification of Spiromesifen by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.combioscience.co.uk These techniques are instrumental in analyzing complex biological and environmental samples where the target analyte may be present at trace levels. For instance, in regulatory monitoring, analytical methods have been developed for the determination of Spiromesifen and its metabolites, such as Spiromesifen-enol, in soil and various food commodities. epa.govregulations.gov

In a typical workflow, residues are extracted from the sample matrix, such as soil, using a solvent mixture like acetonitrile (B52724) and water. epa.gov The extract is then fortified with a known amount of this compound before analysis by LC-MS/MS. epa.govregulations.gov The use of this compound is crucial as it co-elutes with the non-labeled Spiromesifen, experiencing similar extraction inefficiencies and matrix-induced signal variations. splendidlab.com By comparing the peak area ratio of the native analyte to its deuterated internal standard, accurate quantification can be achieved. epa.gov This approach has been successfully applied to determine Spiromesifen residues in crops and livestock tissues. regulations.gov For example, in the analysis of animal tissues, extracts are treated and purified, and then internal standards, including deuterated labeled analytes, are added before LC/MS/MS analysis. regulations.gov

Table 1: Application of this compound in Quantification of Spiromesifen and its Metabolites

Matrix Analytical Technique Target Analytes Key Findings Reference
SoilLC-MS/MSSpiromesifen, Spiromesifen-enol, and other metabolitesSample concentrations were calculated by comparing the response factor between the native analyte and its deuterated analog (internal standard). epa.gov
Crops (e.g., Oranges)LC/MS/MSSpiromesifen, Spiromesifen-enolInternal standard (deuterated labeled analyte) is added to the extract before analysis. regulations.gov
Livestock Tissues (Fat, Muscle)LC/MS/MSSpiromesifen, Spiromesifen-enol, BSN 2060-4-hydroxyInternal standards are added to extracts for residue analysis. regulations.gov
MilkLC/MS/MSSpiromesifen, Spiromesifen-enol, BSN 2060-4-hydroxyMilk is purified by C8 SPE, and internal standards are added before analysis. regulations.gov

Optimization of UHPLC-MS/MS Protocols for Enhanced Sensitivity and Specificity

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater resolution and speed compared to conventional LC systems. The optimization of UHPLC-MS/MS protocols is critical for achieving the high sensitivity and specificity required for trace residue analysis. In the context of Spiromesifen analysis, this involves fine-tuning several parameters.

A study on the simultaneous determination of Spiromesifen and other acaricides in edible fungi utilized UHPLC-MS/MS. nih.gov The optimization process included selecting an appropriate analytical column, such as a Poroshell 120 EC-C18, to ensure reliable chromatographic separation with short analysis times. nih.gov The mobile phase composition, typically a gradient of acetonitrile and water with additives like formic acid, is carefully adjusted to achieve optimal separation of Spiromesifen and its metabolites from matrix components. nih.govcaa.go.jp

Mass spectrometry parameters, particularly in the Multiple Reaction Monitoring (MRM) mode, are optimized to enhance selectivity and sensitivity. nih.gov This involves selecting specific precursor-to-product ion transitions for both Spiromesifen and this compound. The ion with the highest intensity is typically chosen for quantification, while a second ion is used for confirmation. researchgate.net The collision energies and other source parameters are optimized for each specific transition to maximize the signal response. nih.gov While a specific study detailing the optimization of a UHPLC-MS/MS protocol using this compound was not found, the principles of such optimization are well-established. The use of a deuterated internal standard like this compound in such an optimized method would be standard practice to ensure the highest quality quantitative data. nih.govnih.gov

Table 2: Key Parameters for UHPLC-MS/MS Protocol Optimization

Parameter Objective Typical Approach Reference
Chromatographic Column Achieve good separation and peak shape.Testing different column chemistries (e.g., C18) and particle sizes (e.g., sub-2 µm). nih.gov
Mobile Phase Optimize retention and separation of analytes.Gradient elution with organic solvents (e.g., acetonitrile) and aqueous solutions containing additives (e.g., formic acid). nih.govcaa.go.jp
Ionization Source Maximize analyte ionization.Electrospray ionization (ESI) is commonly used, often in positive mode for Spiromesifen. mdpi.com
MS/MS Transitions (MRM) Enhance selectivity and sensitivity.Selection of specific precursor and product ions for the analyte and internal standard. nih.govresearchgate.net
Collision Energy (CE) Optimize fragmentation of the precursor ion.Varies for each compound and transition to produce the most stable and abundant product ions. nih.gov

Precision and Accuracy Enhancement through Deuterated Internal Standards

The use of deuterated internal standards, such as this compound, is a cornerstone of modern quantitative analysis, providing a robust solution to many of the challenges encountered in complex sample analysis.

Compensation for Matrix Effects and Ion Suppression

Matrix effects, which include ion suppression or enhancement, are a significant source of error in LC-MS analysis. researchgate.net These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. wikipedia.org Deuterated internal standards are the preferred tool to compensate for these effects. clearsynth.com

Since this compound is structurally and chemically almost identical to Spiromesifen, it has a very similar retention time and ionization behavior. splendidlab.comchromatographyonline.com This means that any ion suppression or enhancement experienced by the native analyte will be mirrored by its deuterated counterpart. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. nebiolab.com This is particularly crucial when analyzing diverse and complex matrices like soil, fruits, and biological tissues, where the composition can vary significantly from sample to sample. epa.govregulations.govnih.gov

Robustness and Reproducibility in Quantitative Bioanalysis

In quantitative bioanalysis, robustness and reproducibility are paramount for method validation and ensuring the reliability of study results. splendidlab.com Deuterated internal standards like this compound play a critical role in achieving this. splendidlab.comclearsynth.com They compensate not only for matrix effects but also for variations in sample preparation, extraction recovery, and instrument response. researchgate.net

By adding the internal standard at an early stage of the sample preparation process, it can account for analyte losses during extraction and cleanup steps. europa.eu Any variability in injection volume or fluctuations in the mass spectrometer's performance over the course of an analytical run will affect both the analyte and the internal standard equally, thus being corrected for in the final calculation. This leads to improved precision (reproducibility) of the measurements, as demonstrated by lower relative standard deviations in quality control samples. chesci.com The use of a stable isotope-labeled internal standard is considered a best practice and is often a requirement for regulatory submissions of bioanalytical methods. splendidlab.comeuropa.eu

Multi-Residue Analytical Methodologies Incorporating this compound

Modern analytical laboratories are often tasked with monitoring a wide range of pesticides in a single analysis to improve efficiency and throughput. This has led to the development of multi-residue methods capable of detecting and quantifying hundreds of compounds simultaneously. researchgate.net

This compound can be incorporated into such multi-residue methods that include Spiromesifen among their target analytes. These methods typically employ advanced techniques like UHPLC-MS/MS, which provide the necessary chromatographic resolution and detection selectivity to handle a large number of compounds in complex matrices. researchgate.net

For example, a method was developed for the simultaneous determination of Spiromesifen, Spirodiclofen, and Spirotetramat (B1682168), along with their metabolites, in edible fungi using UHPLC-MS/MS. nih.govnih.gov While this particular study used matrix-matched calibration to compensate for matrix effects, the inclusion of a deuterated internal standard like this compound would be an alternative or complementary approach to enhance accuracy. nih.govnih.gov In broader multi-residue screens, where a deuterated standard for every analyte is not feasible, a representative internal standard may be used. However, for analytes of high importance or those known to suffer from significant matrix effects, the use of a specific deuterated internal standard like this compound is highly recommended. europa.eu

Table 3: Examples of Compounds Co-Analyzed with Spiromesifen in Multi-Residue Methods

Compound Class Specific Compounds Analytical Platform Reference
Spirocyclic tetronic/tetramic acid derivativesSpirodiclofen, Spirotetramat and their metabolitesUHPLC-MS/MS nih.govnih.govresearchgate.net
Various PesticidesFlonicamid, Cypermethrin, Boscalid, Imidacloprid, TebuconazoleGC-MS/MS, LC-MS/MS chesci.comresearchgate.net

Mechanistic Studies of Spiromesifen Metabolism and Biotransformation Utilizing Deuterated Analogs

Elucidation of In Vivo and In Vitro Metabolic Pathways

The biotransformation of spiromesifen (B166731) follows a generally consistent pattern across different biological systems, beginning with the hydrolysis of the parent molecule, followed by subsequent oxidative modifications and conjugation.

Metabolite Identification and Profiling in Plant Systems (e.g., tomato, lettuce, cotton)

Metabolism studies in diverse plant species such as tomato, lettuce, and cotton have been conducted using radiolabelled spiromesifen to trace its metabolic journey. fao.orgsemanticscholar.org In these plant systems, spiromesifen is the principal component of the residue at maturity. semanticscholar.org However, a range of metabolites are also formed.

In mature tomato fruits, the parent spiromesifen constitutes the vast majority of the residue, accounting for 86% of the total radioactive residue (TRR). semanticscholar.orgcabidigitallibrary.org Similarly, in lettuce, spiromesifen remains the main component at 58% of the TRR. semanticscholar.orgcabidigitallibrary.org Cotton plants show a different metabolic profile, where spiromesifen accounts for a smaller portion of the residue in seed and gin trash (17% and 26% TRR, respectively), with its primary metabolite, spiromesifen-enol, being much more prominent, reaching up to 50% of the TRR in cotton commodities. semanticscholar.orgcabidigitallibrary.org

Key identified metabolites across these plant systems include spiromesifen-enol (M01), 4-hydroxymethyl-spiromesifen-enol (M02), and its corresponding glucoside conjugate (M03). semanticscholar.orgcabidigitallibrary.org In lettuce, dihydroxy-spiromesifen-enol (M04) has also been identified as a significant metabolite. semanticscholar.orgcabidigitallibrary.org The combination of spiromesifen, spiromesifen-enol, and 4-hydroxymethyl-Sp-enol (both free and conjugated) consistently represents 75% to 100% of the total radioactive residues in harvested food commodities.

Metabolite Distribution in Various Plant Systems

PlantSpiromesifen (% TRR)Spiromesifen-enol (M01) (% TRR)4-hydroxymethyl-glucoside-Sp-enol (M03) (% TRR)Dihydroxy-spiromesifen-enol (M04) (% TRR)
Tomato 86% semanticscholar.orgcabidigitallibrary.org<3% semanticscholar.orgcabidigitallibrary.org~7% (sum with M02) semanticscholar.orgNot Reported
Lettuce 58% semanticscholar.orgcabidigitallibrary.org<3% semanticscholar.orgcabidigitallibrary.org12% fao.org6% semanticscholar.orgcabidigitallibrary.org
Cotton 17-26% semanticscholar.orgcabidigitallibrary.orgup to 50% semanticscholar.orgcabidigitallibrary.org~7% (sum with M02) semanticscholar.orgNot Reported

Biotransformation Pathways in Arthropod and Insect Species

Spiromesifen's mode of action in arthropods is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis. fao.orgnih.govnih.gov This disruption of lipogenesis leads to reduced lipid content, impairing development and other vital functions in target pests like mites and whiteflies. fao.orgnih.govresearchgate.net

The primary biotransformation pathway in arthropods, as in other organisms, involves the cleavage of the ester linkage of the parent compound to produce spiromesifen-enol. fao.orgepa.gov This initial step is a key detoxification reaction. Subsequent metabolic steps can include hydroxylation of the molecule. fao.org In resistant strains of arthropods, such as the predatory mite Neoseiulus californicus and the two-spotted spider mite Tetranychus urticae, enhanced metabolism through detoxification enzymes is a documented resistance mechanism. nih.govresearchgate.netinrae.fr

Studies in rats, serving as a model for animal metabolism, show that absorbed spiromesifen is extensively metabolized, with no parent compound found in urine or bile. fao.org The primary metabolite in female rats is spiromesifen-enol (M01), while in males, it is 4-hydroxymethyl-spiromesifen-enol (M02). fao.org

Structural Characterization of Primary and Secondary Metabolites (e.g., spiromesifen-enol, hydroxylated derivatives, conjugates)

The metabolic breakdown of spiromesifen results in several identifiable metabolites. The structures of these compounds have been characterized through various analytical techniques, often facilitated by the use of radiolabeled parent compound and deuterated standards like Spiromesifen-d9 for quantification. caymanchem.comfao.org

The first and most significant step in the biotransformation is the hydrolysis of the ester group, which yields the primary metabolite, spiromesifen-enol (also referred to as Sp-enol, M01, or BSN 0546). fao.org This enol form can then undergo further modifications, leading to a suite of secondary metabolites. fao.org

These secondary metabolites are primarily products of oxidation and conjugation reactions:

Hydroxylated derivatives: Hydroxylation can occur on the phenyl ring's methyl group, forming 4-hydroxymethyl-Sp-enol (M02), or on the cyclopentyl ring, creating 3-pentanol-Sp-enol . fao.org Further oxidation can lead to dihydroxylated versions like dihydroxy-Sp-enol (M04). cabidigitallibrary.org

Carboxylated derivatives: The methyl side-chain of the phenyl ring can be oxidized to a carboxylic acid, resulting in metabolites like 4-carboxy-3-hydroxy-spiromesifen-enol (M07). fao.org

Conjugates: Hydroxylated metabolites can be conjugated with glucose to form glucosides, such as 4-hydroxymethyl-glucoside-Sp-enol (M03), which increases their water solubility and facilitates excretion. fao.orgsemanticscholar.orgcabidigitallibrary.org

Key Metabolites of Spiromesifen

Metabolite CodeCommon NameChemical NameType
M01 Spiromesifen-enol; Sp-enol4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one Primary
M02 4-Hydroxymethyl-Sp-enol4-hydroxy-3-(4-hydroxymethyl-2,6-dimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-oneSecondary
M03 4-Hydroxymethyl-glucoside-Sp-enolGlucoside conjugate of M02Secondary
M04 Dihydroxy-Sp-enolDihydroxylated derivative of spiromesifen-enolSecondary
- 3-Pentanol-Sp-enolHydroxylated derivative of spiromesifen-enolSecondary
M07 4-Carboxy-3-hydroxy-spiromesifen-enolCarboxylated and hydroxylated derivative of spiromesifen-enolSecondary

Enzymatic Systems Governing Spiromesifen Biotransformation

The biotransformation of spiromesifen is mediated by specific families of enzymes that are central to xenobiotic detoxification in a wide range of organisms.

Role of Esterase-Mediated Hydrolysis

The initial and rate-limiting step in spiromesifen metabolism, the cleavage of the ester bond to form spiromesifen-enol, is a hydrolysis reaction. fao.orgepa.gov This process is catalyzed by carboxylesterases (CarE). mdpi.comarccjournals.com The hydrolysis of ester bonds is a common and crucial detoxification pathway for many pesticides. mdpi.comnih.gov In several arthropod species, increased activity of esterases has been directly linked to resistance against spiromesifen and structurally similar compounds. nih.govinrae.frarccjournals.com This indicates that esterase-mediated hydrolysis is a primary defense mechanism against the toxic effects of the parent compound. mdpi.com

Investigations into Cytochrome P450 Monooxygenase Activities

Following the initial hydrolysis, the resulting spiromesifen-enol and other metabolites are substrates for phase II enzymatic reactions, predominantly carried out by cytochrome P450 monooxygenases (P450s). fao.org These enzymes are responsible for the oxidative modifications observed in secondary metabolites, such as the hydroxylation of the phenyl and cyclopentyl rings. fao.org

The significant role of P450s in spiromesifen detoxification is strongly supported by resistance studies in various pest populations. ugent.beugent.be For instance, in spiromesifen-resistant populations of the spider mite Tetranychus gloveri and the predatory mite Neoseiulus californicus, elevated P450 activity has been observed. nih.govinrae.fr Furthermore, the use of P450 inhibitors like piperonyl butoxide (PBO) in laboratory assays can synergize the toxicity of spiromesifen, effectively increasing its potency in resistant strains. nih.govugent.beugent.be This confirms that P450-mediated metabolism is a key mechanism for detoxification and a significant factor in the development of resistance. researchgate.netugent.be

Conjugation Reactions and Their Contribution to Metabolite Fate

In the metabolic pathway of xenobiotics, conjugation reactions, often referred to as Phase II metabolism, represent a crucial step in detoxification and elimination. upol.cz These synthetic reactions involve the addition of endogenous polar molecules to the parent compound or its Phase I metabolites, a process that typically increases their water solubility and facilitates excretion from the organism. slideshare.netmsdmanuals.comnih.gov Key conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. upol.cznih.gov The study of these pathways is essential for understanding the complete metabolic fate of a compound like spiromesifen. The use of isotopically labeled internal standards, such as this compound, is critical in the analytical methodologies employed to accurately identify and quantify these conjugated metabolites. caymanchem.com

The primary biotransformation of spiromesifen involves Phase I reactions, starting with the cleavage of the ester group to form its main enol metabolite, known as spiromesifen-enol (also referred to as BSN 2060-enol or M01). nih.govpublications.gc.ca This initial step is followed by further oxidative reactions, such as hydroxylation, which create functional groups amenable to conjugation. nih.gov One such significant metabolite is 4-hydroxymethyl-spiromesifen-enol (M02), formed through the hydroxylation of the mesityl ring. apvma.gov.aufao.org

Evidence regarding the conjugation of spiromesifen metabolites has varied depending on the biological system studied. In metabolism studies conducted on livestock, investigations into the nature of the residues indicated that while spiromesifen was extensively metabolized through oxidation, no conjugation with either glucuronic acid or sulfate (B86663) was observed for the resulting metabolites recovered from bile and urine. nih.gov

Conversely, residue analyses in crops and evaluations for livestock have identified a glucoside of 4-hydroxymethyl-spiromesifen-enol as a major residue component alongside the parent compound and its primary oxidative metabolites. apvma.gov.aufao.org The formation of this glucoside conjugate represents a significant pathway in the fate of the M02 metabolite in these systems. Conjugation with glucose (in plants) or glucuronic acid (in animals) masks the hydroxyl group, significantly altering the physicochemical properties of the metabolite. This process enhances water solubility, which in turn limits further metabolic activity and promotes compartmentalization and eventual excretion, thereby reducing potential bioaccumulation. msdmanuals.comnih.gov Although no specific toxicity studies on this glucoside have been conducted, its toxicological profile is considered to be covered by that of the parent spiromesifen. apvma.gov.aufao.org

The accurate quantification of these various metabolic products, including both the free and conjugated forms, relies on robust analytical methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). fao.org In these analyses, deuterated internal standards such as this compound are indispensable. caymanchem.com By adding a known quantity of this compound to a sample, analysts can correct for variations in sample preparation and instrument response, ensuring highly accurate measurements of the parent compound and its metabolites. fao.org To analyze conjugated metabolites, an additional hydrolysis step is often incorporated into the analytical method to release the free metabolite for quantification. fao.org

Data Tables

Table 1: Key Spiromesifen Metabolites and Conjugation Potential

This table outlines the primary metabolites of spiromesifen that are precursors to potential conjugation reactions.

Metabolite NameParent CompoundMetabolic ReactionFunctional Group for ConjugationObserved Conjugate
Spiromesifen-enol (M01)SpiromesifenEster HydrolysisEnol HydroxylNot reported
4-hydroxymethyl-spiromesifen-enol (M02)Spiromesifen-enolAromatic Methyl HydroxylationPrimary Alcohol (-CH₂OH)Glucoside
BSN 2060-3-pentanolSpiromesifen-enolCyclopentyl Ring HydroxylationSecondary Alcohol (-OH)Not reported

Table 2: Summary of Research Findings on Spiromesifen Conjugation

This table summarizes the presence or absence of conjugation reactions as reported in different biological systems.

Organism/SystemMetabolite StudiedConjugation TypeFindingReference(s)
Livestock (Metabolism Study)Various MetabolitesGlucuronidation / SulfationNot observed in bile and urine nih.gov
Crops (Residue Analysis)4-hydroxymethyl-spiromesifen-enol (M02)GlucosidationIdentified as a major residue apvma.gov.aufao.org
Livestock (Residue Definition)4-hydroxymethyl-spiromesifen-enol (M02)GlucosidationIncluded as a residue of concern apvma.gov.aufao.org
Rats (Metabolism Study)4-hydroxymethyl-spiromesifen-enol (M02)GlucosidationM02 and its glucoside considered covered by parent toxicity apvma.gov.aufao.org

Environmental Fate and Degradation Dynamics of Spiromesifen: Isotopic Tracing with Spiromesifen D9

Terrestrial Degradation Pathways in Soil Systems

Spiromesifen (B166731) is generally considered to have low to moderate persistence in soil under dark aerobic conditions. cabidigitallibrary.org Its degradation in soil follows first-order reaction kinetics. nih.gov The rate of dissipation is influenced by several factors, including moisture content, with faster degradation observed in submerged soil compared to field capacity and dry conditions. nih.govresearchgate.net

Aerobic and Anaerobic Transformation Processes

Under aerobic soil conditions, spiromesifen degrades with half-lives ranging from 12 to 45 days. regulations.gov The primary degradation pathway involves hydrolysis to form its major soil metabolite, spiromesifen-enol (M01), which can reach a maximum of 85% of the applied radioactivity after 14 days. cabidigitallibrary.orgregulations.gov This enol metabolite is then further oxidized to another major metabolite, M09, which can account for up to 14.1% of the applied radioactivity after 90 days. cabidigitallibrary.org Both of these metabolites exhibit low to high persistence in soil. cabidigitallibrary.org

In aerobic aquatic metabolism studies, spiromesifen-enol was observed at concentrations of up to 86% of the applied radioactivity, indicating its stability in such systems. regulations.gov In anaerobic aquatic systems, spiromesifen is metabolized slowly. epa.gov However, in anaerobic aquatic metabolism studies, spiromesifen-enol has been reported at levels as high as 102% of the applied amount, suggesting its formation and persistence under these conditions as well. regulations.gov

The persistence of spiromesifen is also affected by soil amendments. The addition of compost can enhance the dissipation of the insecticide. nih.govresearchgate.net Studies have shown a half-life of 14.3 days in compost-amended soil compared to 22.4 days in unamended soil. nih.govresearchgate.net In sterilized soil, dissipation is slower, with a half-life of 17.7 days in submerged sterilized soil and 35.8 days in dry sterilized soil. nih.govresearchgate.net

Mineralization Kinetics and Carbon Cycling Contributions

Mineralization of spiromesifen in water-sediment systems is practically negligible. cabidigitallibrary.org This suggests that the carbon from the spiromesifen molecule is not significantly incorporated into the microbial biomass or respired as carbon dioxide, thus having a limited direct contribution to carbon cycling in these systems.

Aquatic Photodegradation and Hydrolytic Stability Assessments

In aquatic environments, spiromesifen's fate is significantly influenced by photodegradation and hydrolysis.

Light-Induced Transformation Mechanisms

pH-Dependent Hydrolysis and Metabolite Formation

The half-life of spiromesifen due to hydrolysis varies significantly with pH:

At pH 4, the half-life is approximately 107 days at 20°C and 53 days at 25°C. cabidigitallibrary.orgfao.org

At pH 7, the half-life is around 45 days at 20°C and 25 days at 25°C. cabidigitallibrary.orgfao.org

At pH 9, the half-life is much shorter, at about 4.8 days at 20°C and 4.3 days at 25°C. fao.org

The formation of spiromesifen-enol also varies with pH, with maximum formation observed at 54.3% of the applied radioactivity at pH 7 after 30 days at 25°C. cabidigitallibrary.org

Mobility and Persistence Studies in Environmental Compartments

Biochemical Mode of Action of Spiromesifen: Quantitative Support from Deuterated Standards

Investigation of Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary biochemical target of spiromesifen (B166731) is the enzyme Acetyl-CoA Carboxylase (ACCase). ontosight.ainih.govfao.org ACCase is a critical enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. mdpi.combioone.org This reaction is the first committed step in the biosynthesis of fatty acids. bioone.orgd-nb.info By inhibiting ACCase, spiromesifen effectively disrupts the production of essential lipids in target pests. researchgate.netontosight.ai This mode of action classifies spiromesifen under Group 23 of the Insecticide Resistance Action Committee (IRAC) classification. mdpi.com

Impact on Lipid Biosynthesis Pathways in Target Pests

The inhibition of ACCase by spiromesifen has profound consequences on the lipid biosynthesis pathways of susceptible arthropods. Lipids are vital for numerous physiological functions, including the structural integrity of cell membranes, energy storage, and the formation of the protective cuticular layer. d-nb.inforesearchgate.net

Disruption of these pathways leads to a cascade of detrimental effects in target pests. Research has demonstrated that exposure to spiromesifen results in a significant reduction in the total lipid content, particularly triglycerides and free fatty acids. fao.orgd-nb.info For instance, in studies on the cotton leafworm, Spodoptera littoralis, treatment with spiromesifen led to a noticeable decrease in total lipid percentage compared to untreated larvae. d-nb.info This depletion of lipids can lead to a range of observable effects, such as a dried cuticle. d-nb.info

The table below summarizes the observed effects of spiromesifen on the biochemical composition of various pests.

Pest SpeciesObserved EffectReference
Aedes aegyptiReduced carbohydrate, lipid, and protein content. nih.gov
Spodoptera littoralisDecrease in total lipid content. d-nb.info
Drosophila melanogasterReduction in total carbohydrates and glycogen. entomoljournal.com
Drosophila melanogasterAltered fatty acid composition and cuticular hydrocarbon profiles. researchgate.net

Comparative Enzyme Kinetic Studies and Binding Assays

Detailed biochemical analyses have been conducted to characterize the inhibitory mechanism of spiromesifen and related compounds on ACCase. Steady-state kinetic analyses have revealed that the enol derivative of the related compound, spirotetramat (B1682168), exhibits competitive inhibition with respect to the carboxyl acceptor, acetyl-CoA. ugent.be This suggests that these inhibitors bind to the carboxyltransferase (CT) domain of the ACCase enzyme. researchgate.netugent.be

Binding assays and enzyme kinetic studies are crucial for understanding the potency and specificity of inhibitors. The use of deuterated standards like Spiromesifen-d9 is critical in these assays to accurately quantify the concentration of the inhibitor and relate it to the observed enzyme activity. caymanchem.comlcms.cz

Resistance to spiromesifen has been linked to mutations in the ACCase gene. In the greenhouse whitefly, Trialeurodes vaporariorum, a single amino acid substitution (E645K) in the ACCase enzyme was strongly associated with resistance. nih.gov This finding further solidifies ACCase as the primary target of spiromesifen. However, it's noteworthy that this mutation is not located within the CT domain, suggesting that it may affect long-range conformational changes essential for inhibitor binding. ugent.be

Analysis of Ancillary Biochemical Interactions (e.g., chitinase (B1577495) modulation)

While the primary mode of action of spiromesifen is the inhibition of ACCase, some studies have suggested potential ancillary biochemical interactions. One such interaction is the modulation of chitinase activity. mdpi.com Chitinases are enzymes responsible for the degradation of chitin, a key component of the insect cuticle and peritrophic matrix. nih.gov

Molecular and Biochemical Basis of Spiromesifen Resistance: Analytical Contributions of Spiromesifen D9

Characterization of Target-Site Resistance Mechanisms

Target-site resistance is a primary mechanism through which insects and mites develop insensitivity to pesticides. This form of resistance arises from genetic modifications at the site of action of the insecticide, reducing its binding affinity and efficacy.

Point Mutations and Amino Acid Substitutions in ACCase (e.g., E645K, A2083V)

A key factor in target-site resistance to spiromesifen (B166731) involves point mutations within the gene encoding the ACCase enzyme. These mutations lead to amino acid substitutions that alter the protein's structure and its interaction with the insecticide.

One of the well-documented mutations is the substitution of glutamic acid (E) with lysine (B10760008) (K) at position 645 (E645K) of the ACCase enzyme in the greenhouse whitefly, Trialeurodes vaporariorum. nih.gov Research has shown a strong correlation between the presence of the E645K mutation and reduced susceptibility to spiromesifen in this pest. nih.gov While this mutation has been identified as a potential contributor to resistance, its frequency in field populations may not always directly correlate with the observed levels of resistance, suggesting the involvement of other mechanisms. mdpi.comnih.gov

Another significant mutation is the A2083V substitution, which has been observed in Bemisia tabaci strains exhibiting high levels of resistance to ketoenols, the chemical class to which spiromesifen belongs. nih.gov The presence of such mutations can significantly alter the binding pocket of the ACCase enzyme, thereby diminishing the inhibitory effect of spiromesifen. The study of these specific mutations is critical for monitoring the evolution of resistance in pest populations.

MutationAmino Acid ChangeAffected Pest SpeciesReference
E645KGlutamic Acid to LysineTrialeurodes vaporariorum nih.govnih.gov
A2083VAlanine to ValineBemisia tabaci nih.gov

Gene Expression Alterations and Overexpression of Target Enzymes

In addition to point mutations, alterations in the expression of the ACCase gene can also contribute to resistance. Overexpression of the target enzyme, leading to an increased amount of ACCase in the organism, can effectively dilute the impact of the insecticide. This means that a higher concentration of the pesticide is required to inhibit a sufficient proportion of the enzyme to cause mortality.

Studies in Aphis gossypii have indicated that a combination of ACCase overexpression and non-synonymous mutations is associated with low to moderate levels of resistance to spirotetramat (B1682168), a related ketoenol insecticide. nih.gov Similarly, increased expression of ACCase was observed in a spiromesifen-selected strain of Tetranychus urticae. researchgate.net These findings highlight that resistance can be a multifaceted phenomenon, involving both qualitative changes in the target protein (mutations) and quantitative changes in its production (gene expression).

Elucidation of Metabolic Resistance Pathways

Metabolic resistance is another crucial mechanism that enables pests to survive insecticide exposure. This type of resistance involves the enhanced detoxification of the pesticide by various enzyme systems before it can reach its target site. Spiromesifen-d9 is instrumental in these studies, serving as a stable isotope-labeled internal standard for the accurate quantification of spiromesifen and its metabolites during in vitro and in vivo metabolism assays.

Involvement of Detoxification Enzyme Systems (e.g., P450s, Carboxylesterases, Glutathione (B108866) S-transferases)

Several enzyme families are implicated in the metabolic breakdown of insecticides, rendering them less toxic. The primary enzyme systems involved in spiromesifen resistance include:

Cytochrome P450 monooxygenases (P450s): These enzymes are often the primary drivers of metabolic resistance to a wide range of xenobiotics. Synergist assays using piperonyl butoxide (PBO), a known inhibitor of P450s, can help determine their role in resistance. In some pest populations, P450s have been shown to be significantly involved in the detoxification of ketoenols. researchgate.net

Carboxylesterases (CCEs): CCEs can hydrolyze ester linkages present in some insecticides. Synergism studies and enzyme assays have pointed to the involvement of CCEs in resistance to spirodiclofen, a compound related to spiromesifen. nih.govresearchgate.net

Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to xenobiotics, facilitating their excretion. While their role in spiromesifen resistance can be variable, increased GST activity has been observed in some resistant mite populations. nih.govugent.be

The relative importance of these enzyme systems can vary between different pest species and even between different populations of the same species.

Enzyme SystemFunctionImplicated in Resistance toReference
Cytochrome P450sOxidationKetoenols researchgate.net
CarboxylesterasesHydrolysisSpirodiclofen nih.govresearchgate.net
Glutathione S-transferasesConjugationSpirodiclofen nih.govugent.be

Transcriptomic and Proteomic Analyses for Resistance Markers

To gain a deeper understanding of metabolic resistance, researchers employ advanced molecular techniques such as transcriptomics and proteomics. These approaches allow for a broad-spectrum analysis of gene and protein expression changes in resistant versus susceptible pest populations.

Transcriptomic studies, which analyze the complete set of RNA transcripts, can identify the specific detoxification genes that are upregulated in resistant strains. For instance, in a spirodiclofen-resistant strain of Panonychus citri, transcriptome data revealed the upregulation of 19 xenobiotic metabolism genes. mdpi.com Similarly, proteomic analyses can identify proteins that are more abundant in resistant individuals, providing direct evidence of the enzymes involved in detoxification. nih.gov These powerful "omics" technologies are invaluable for discovering novel resistance markers and understanding the complex regulatory networks that govern metabolic resistance.

Dynamics of Resistance Development and Cross-Resistance Profiles

The development of resistance is a dynamic process influenced by the selection pressure exerted by insecticide applications. Continuous use of the same or related chemicals can lead to the selection of individuals with resistance alleles, causing the frequency of resistance in the population to increase over time.

A critical aspect of resistance management is understanding cross-resistance profiles. Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. researchgate.net For example, high levels of resistance to spiromesifen in Bemisia tabaci have been shown to confer cross-resistance to spirotetramat, another ketoenol insecticide, although the resistance ratios for spirotetramat were lower. nih.gov Conversely, studies have also shown a lack of cross-resistance between spiromesifen and other classes of insecticides, which provides valuable options for resistance management programs that rely on rotating insecticides with different modes of action. nih.govufl.edu

The evaluation of resistance dynamics and cross-resistance patterns is essential for designing effective and sustainable pest control strategies that can mitigate the impact of resistance and prolong the efficacy of valuable insecticides like spiromesifen.

Emerging Research Frontiers and Future Prospects for Spiromesifen D9 in Scientific Inquiry

Integration of Isotopic Labeling in Advanced 'Omics' Technologies (e.g., Metabolomics, Lipidomics)

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative 'omics' research, a field that aims to characterize and quantify large pools of biological molecules. Spiromesifen-d9 is integral to these approaches, particularly in metabolomics and lipidomics, for the precise analysis of its non-labeled counterpart, spiromesifen (B166731).

In these advanced analytical workflows, a known quantity of this compound is introduced into a biological or environmental sample as an internal standard. Because molecules with stable isotope labels share the same biochemical properties as their unlabeled forms, this compound behaves identically to spiromesifen during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass from the nine deuterium (B1214612) atoms, it is readily distinguished by a mass spectrometer. caymanchem.com

This strategy is fundamental to untargeted metabolomics and lipidomics, which seek to profile all detectable small molecules in a sample. creative-proteomics.comwaters.com By comparing the signal intensity of the target analyte (spiromesifen) to the known concentration of the internal standard (this compound), analysts can correct for variations in instrument response and matrix effects, which are common challenges in complex samples. nih.gov This method, known as isotope dilution mass spectrometry, provides insights into metabolic pathways and the impact of external compounds on an organism's metabolism. creative-proteomics.com The integration of isotopic labeling allows for the accurate determination of metabolic fluxes and the generation of robust models of metabolic networks. researchgate.net

Research Focus in 'Omics' Integration:

Metabolic Fate and Flux Analysis: Tracing the transformation of isotopically labeled compounds through metabolic pathways to understand how organisms process substances like pesticides. creative-proteomics.comresearchgate.net

Biomarker Discovery: Using untargeted metabolomics to compare the metabolic profiles of organisms exposed to a compound with control groups to identify potential biomarkers of exposure or effect. waters.com

Multi-Omics Integration: Combining metabolomics data with genomics, transcriptomics, and proteomics to build a comprehensive, systems-level understanding of the biological response to chemical exposure. creative-proteomics.comnih.gov

High-Throughput Screening and Rational Design of Novel Spiromesifen Derivatives

The chemical structure of spiromesifen, a member of the spirocyclic tetronic acid class, has served as a template for the development of new insecticides. nih.govresearchgate.net Research in this area focuses on synthesizing novel derivatives and employing high-throughput screening (HTS) and rational design principles to identify compounds with improved or broader-spectrum activity. nih.govresearchgate.net

HTS is a method that uses automation and robotics to rapidly test thousands of chemical compounds for a specific biological activity. chemcopilot.com In the context of spiromesifen, this involves creating a library of related molecules by modifying specific parts of the parent structure and then screening them against various insect and mite species. biorxiv.org

Rational design, often aided by computational models, seeks to predict which molecular modifications are most likely to result in enhanced biological activity. rsc.org For instance, researchers have used quantitative structure-activity relationship (QSAR) models and Support Vector Machines (SVM) to distinguish between potent and weak insecticides, guiding the synthesis of the most promising candidates. researchgate.netrsc.org Studies have shown that modifying the ester group at the 4-position of the spiromesifen structure can dramatically influence insecticidal activity, with certain carbon chain lengths being optimal. nih.gov

Derivative/CompoundModification from SpiromesifenObserved Bioactivity HighlightReference
Compound 5s Modified 4-position esterLC₅₀ of 1.09 mg L⁻¹ against Aphis fabae, superior to spiromesifen. nih.gov
Compounds 5g, 5i, 5k, 5r Modified 4-position esterShowed superior bioactivities to the lead compound spiromesifen. nih.gov
C5'-oxime ether analogues Modification of the spirotetramat (B1682168) backbone (a related compound)Compound 91b exhibited excellent insecticidal and acaricidal activities. rsc.org

This table is interactive. Click on the headers to sort.

This research has led to the discovery of spiromesifen derivatives that exhibit not only improved potency but also a broader spectrum of activity, targeting pests for which the parent compound is less effective. nih.gov

Methodological Innovations in Mass Spectrometry for Enhanced Pesticide Residue Analysis

The detection of pesticide residues in food and environmental samples requires highly sensitive and selective analytical methods. thermofisher.com Mass spectrometry (MS), particularly when coupled with chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC), is the gold standard for this purpose. ekb.egencyclopedia.pub The use of internal standards like this compound is critical to ensuring the accuracy of these advanced methods.

The field has seen significant innovation, moving from single quadrupole (Q) mass spectrometers to more powerful tandem (MS/MS) and high-resolution mass spectrometry (HRMS) systems. encyclopedia.pubmdpi.com

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS and LC-MS/MS, often using triple quadrupole (QqQ) instruments, offer exceptional selectivity and sensitivity. thermofisher.comencyclopedia.pub They can monitor multiple specific fragmentation transitions for each pesticide, which drastically reduces the risk of false positives from matrix interferences. encyclopedia.pub

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and Time-of-Flight (TOF) analyzers provide high mass accuracy, allowing for the confident identification of compounds based on their elemental composition. mdpi.com This capability is crucial for non-targeted screening, where researchers look for a wide range of potential contaminants without pre-selecting them. encyclopedia.pub

Ambient Ionization MS: Recent advancements include ambient ionization techniques like Direct Analysis in Real-Time (DART) and Desorption Electrospray Ionization (DESI). ekb.eg These methods allow for the direct analysis of samples in their native state with minimal preparation, significantly reducing analysis time. mdpi.com

In all these sophisticated methods, the principle of isotope dilution, enabled by standards such as this compound, remains paramount for achieving reliable quantification. It compensates for instrument variability and matrix-induced signal suppression or enhancement, ensuring that results are accurate and reproducible across different laboratories and sample types.

MS TechniquePrimary ApplicationKey Advantage(s)Role of Isotopic Standard (this compound)
GC-MS/MS (QqQ) Targeted quantification of volatile/semi-volatile pesticides.High sensitivity and selectivity through Multiple Reaction Monitoring (MRM).Essential for accurate quantification by correcting for matrix effects and instrument variability.
LC-MS/MS (QqQ) Targeted quantification of a broad range of pesticides, including thermally labile ones.Gold standard for multi-residue analysis; high throughput. encyclopedia.pubCrucial for precise quantification, especially in complex food matrices.
HRMS (e.g., Orbitrap, Q-TOF) Non-targeted screening, suspect screening, and identification of unknown compounds.High mass accuracy avoids misidentification from isobaric interferences. encyclopedia.pubmdpi.comConfirms analyte identity and enables accurate quantification in complex datasets.
Ambient Ionization MS (e.g., DART) Rapid screening of surfaces with minimal sample preparation.Speed of analysis; direct sampling. ekb.egmdpi.comProvides quantitative accuracy to a typically qualitative or semi-quantitative screening method.

This table is interactive. Click on the headers to sort.

Computational Chemistry and Molecular Dynamics Simulations Supported by Experimental Data

Computational chemistry and molecular dynamics (MD) simulations are powerful tools that provide molecular-level insights into how pesticides like spiromesifen interact with their biological targets. ebsco.com These in-silico approaches complement experimental data, accelerating the discovery and design of new and more effective compounds. researchgate.net

Spiromesifen functions by inhibiting the acetyl-CoA carboxylase (ACC) enzyme, a critical component of lipid biosynthesis in insects and mites. researchgate.netresearchgate.net Molecular docking, a key computational technique, is used to predict and model how spiromesifen and its derivatives fit into the binding site of the ACCase enzyme. researchgate.netmdpi.com These simulations can reveal the specific amino acid residues involved in the interaction and help explain the compound's mechanism of action. researchgate.net

Furthermore, computational modeling is instrumental in understanding insecticide resistance. For example, docking studies have been used to compare how spiromesifen binds to the wild-type ACCase versus a mutated, resistant form of the enzyme. researchgate.netmdpi.com These models can show how a single amino acid change might disrupt the binding of the insecticide, leading to reduced efficacy. mdpi.com

Molecular dynamics (MD) simulations take this a step further by modeling the physical movements of the atoms and molecules over time. ebsco.comyoutube.com An MD simulation can show the stability of the insecticide-enzyme complex, revealing the dynamic behavior of the interaction. researchgate.net This information is invaluable for the rational design of new derivatives that can overcome resistance or exhibit stronger binding affinity. rsc.org

Computational Study FindingTechnique UsedSignificanceReference
High binding affinity of spiromesifen to detoxification enzymes in Tetranychus urticae.Molecular DockingSuggests metabolic resistance as a key factor in mites. researchgate.net
Identification of potential clashes between spiromesifen and mutated ACCase enzyme (A2083V).Molecular Docking / Homology ModelingExplains a molecular mechanism for target-site resistance. researchgate.netmdpi.com
Prediction of interaction modes for novel tetronic acid derivatives with ACCase.Molecular DockingProvides guidelines for the further development of more potent compounds. researchgate.netrsc.org

This table is interactive. Click on the headers to sort.

By integrating the predictive power of computational chemistry with the empirical results from biological assays, researchers can more efficiently navigate the vast chemical space to discover and optimize the next generation of insecticides.

Q & A

Q. How can multi-omics data be integrated to elucidate this compound’s mode of action in non-target species?

  • Methodological Answer : Combine metabolomics (untargeted profiling of lipid disruption) with proteomics (target protein identification) and transcriptomics (pathway enrichment analysis). Use network pharmacology tools (e.g., STRING, KEGG) to map interactions and validate via CRISPR-Cas9 gene editing in model organisms .

Data Reporting & Peer Review

Q. What are common pitfalls in reporting this compound stability data, and how can they be avoided?

  • Methodological Answer : Avoid omitting deuterium exchange rates under storage conditions. Report kinetic parameters (e.g., Arrhenius plots for thermal degradation). Use ICH Q1A guidelines for stability testing documentation. Peer reviewers should demand raw chromatograms and spectra for transparency .

Q. How should researchers address contradictory findings in this compound metabolite identification during peer review?

  • Methodological Answer : Provide MS/MS spectral libraries and retention time alignment data for cross-comparison. Invite third-party validation via inter-laboratory round-robin tests . Discuss limitations in metabolite annotation workflows (e.g., isobaric interference) in the manuscript .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.